REACTION_CXSMILES
|
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][N:4]([CH3:9])[C:3]=1[CH3:10].[CH2:11](N)C>>[CH2:9]([N:4]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:10])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(N(C=CC1=O)C)C
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction analogous to
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol and diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=C(C(C=C1)=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |